molecular formula C7H7N3OS B13715329 3-(5-Methylthiazol-2-yl)isoxazol-5-amine

3-(5-Methylthiazol-2-yl)isoxazol-5-amine

Cat. No.: B13715329
M. Wt: 181.22 g/mol
InChI Key: VBVKLQHODYYVNB-UHFFFAOYSA-N
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Description

3-(5-Methylthiazol-2-yl)isoxazol-5-amine is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining a 5-aminoisoxazole scaffold with a 2-amino-5-methylthiazole moiety. This specific molecular architecture is designed to leverage the known bioactive properties of its constituent parts. Isoxazole derivatives, particularly 5-aminoisoxazoles, have been identified as key structural elements in potent antitubulin agents that demonstrate microtubule-destabilizing activity, showing promising cytotoxicity against a broad panel of human cancer cell lines, including multidrug-resistant phenotypes . The 2-amino-5-methylthiazole component is a privileged structure in pharmaceutical development, featured in molecules with a wide range of biological activities and is a key building block in the synthesis of complex heterocyclic systems for biological evaluation . This hybrid compound is intended for research applications primarily in oncology and oxidative stress studies. Researchers can utilize it as a core scaffold for developing new therapeutic agents or as a precursor in the synthesis of more complex molecules like Schiff bases, which are known to enhance antioxidant potential . The presence of the amino group on the isoxazole ring allows for further functionalization, making it a versatile intermediate for constructing compound libraries aimed at exploring structure-activity relationships. Its mechanism of action is anticipated to be related to the disruption of microtubule dynamics, leading to antimitotic and antiproliferative effects, as observed in structurally related diarylisoxazoles . This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H7N3OS/c1-4-3-9-7(12-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3

InChI Key

VBVKLQHODYYVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Three-Step Synthesis of 3-Amino-5-methylisoxazole

A well-documented preparation method for the isoxazol-5-amine core, specifically 3-amino-5-methylisoxazole , involves a three-step synthetic route starting from readily available raw materials such as ethyl acetate and acetonitrile. This method is described in patent CN107721941B and is considered efficient and scalable for pharmaceutical applications.

Step Reaction Description Reagents and Conditions Outcome and Yield
1 Formation of acetyl acetonitrile Acetonitrile treated with metal base (NaH, n-BuLi, or LDA) to form carbanion, then reacted with ethyl acetate or methyl acetate Acetyl acetonitrile intermediate
2 Formation of hydrazone Acetyl acetonitrile refluxed with p-toluenesulfonyl hydrazide in alcohol solvent (methanol or ethanol) White crystalline hydrazone, 88% yield, 99% HPLC purity
3 Ring closure to 3-amino-5-methylisoxazole Hydrazone reacted with hydroxylamine hydrochloride in alkaline medium (K2CO3) with solvents like 2-methyltetrahydrofuran at 80°C, followed by acid-base workup 3-amino-5-methylisoxazole, 78% yield, 98.7% HPLC purity

This method avoids the use of highly toxic solvents such as chloroform and carbon tetrachloride, commonly used in older protocols, and minimizes isomeric impurities, which is critical for pharmaceutical quality control.

Preparation of the 5-Methylthiazol-2-yl Moiety

Synthesis of 2-Amino-5-methylthiazole

The 5-methylthiazole ring with an amino substituent at position 2 can be synthesized via the cyclocondensation of 2-chloropropionaldehyde and thiourea under aqueous conditions. This method is described in patent WO2001023340A1 and involves the following key steps:

Step Reaction Description Reagents and Conditions Outcome
1 Preparation of 2-chloropropionaldehyde Chlorination of propionaldehyde using controlled chlorination methods Aqueous solution of 2-chloropropionaldehyde
2 Cyclocondensation Reaction of 2-chloropropionaldehyde with thiourea in aqueous medium, 20–120°C, 0.3–24 hours 2-amino-5-methylthiazole in high yield
3 Optional nuclear chlorination Conversion of 2-amino group to 2-chloro via diazonium intermediate 2-chloro-5-methylthiazole

This aqueous method is advantageous due to mild conditions, high yield, and avoidance of organic solvents.

Assembly of 3-(5-Methylthiazol-2-yl)isoxazol-5-amine

While direct literature specifically detailing the coupling of 3-amino-5-methylisoxazole with 2-amino-5-methylthiazole to form this compound is sparse, the following general strategies are inferred based on the chemical nature of the moieties:

  • Cross-coupling reactions : Utilizing halogenated derivatives of either the isoxazole or thiazole ring to perform palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling) to link the two heterocycles.

  • Condensation reactions : Formation of bonds through nucleophilic substitution or condensation between amino groups and activated heterocyclic carbons.

Given the synthetic accessibility of both fragments, a logical approach involves first preparing each heterocyclic core separately (as described in Sections 2 and 3), followed by coupling under optimized conditions.

Analytical and Purity Considerations

The preparation methods emphasize high purity and yield, critical for pharmaceutical applications. Analytical techniques employed include:

For example, the hydrazone intermediate in the isoxazole synthesis is obtained as a white crystalline solid with 99% purity by HPLC, and the final 3-amino-5-methylisoxazole is isolated with 98.7% purity.

Summary Table of Key Preparation Steps

Compound Starting Materials Key Reagents Conditions Yield Purity Reference
3-Amino-5-methylisoxazole Ethyl acetate, acetonitrile NaH/n-BuLi/LDA, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, K2CO3 Stepwise: metal base reaction, reflux, ring closure at 80°C 78% 98.7% (HPLC)
2-Amino-5-methylthiazole 2-Chloropropionaldehyde, thiourea Aqueous medium 20–120°C, 0.3–24 h High yield Not specified

Chemical Reactions Analysis

Types of Reactions

MFCD33022538 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxides.

    Reduction: Can be reduced using hydrogen or other reducing agents.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

MFCD33022538 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD33022538 exerts its effects involves interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular function and overall physiological effects.

Comparison with Similar Compounds

Isoxazole Derivatives with Varying Aromatic Substituents

  • 3-(Trifluoromethyl)isoxazol-5-amine (): Substitution with a trifluoromethyl group enhances lipophilicity and metabolic stability. This derivative is commercially available and used in high-throughput screening for kinase inhibitors.
  • 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (BD01201520, ): Incorporation of a pyrimidine-morpholine group improves binding to TACC3, a cancer-associated protein, with IC₅₀ values in the nanomolar range .
  • 3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine (Compound 2, ): This analog exhibits a molecular weight of 243.0740 (HRMS) and is utilized in BRD4 inhibitor discovery. The trifluoromethylphenyl group contributes to π-π stacking interactions in target binding .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Application Reference
3-(5-Methylthiazol-2-yl)isoxazol-5-amine C₇H₆N₃OS 180.21 5-Methylthiazole, isoxazole Hypothesized kinase inhibitor N/A
3-(Trifluoromethyl)isoxazol-5-amine C₄H₃F₃N₂O 152.08 Trifluoromethyl Kinase inhibitor screening
3-Methyl-4-(3-trifluoromethylphenyl)isoxazol-5-amine C₁₁H₁₀F₃N₂O 243.07 Methyl, trifluoromethylphenyl BRD4 inhibition

Thiazole and Isoxazole Hybrids

  • 5-Methyloxazol-2-amine (): Simplification of the structure to a single oxazole ring reduces molecular complexity but retains bioactivity in MTT assays for cytotoxicity evaluation .
  • 3-Amino-5-methyl-isoxazole (): A smaller analog with a methyl group at position 5, used as a building block for agrochemicals and antibiotics .

Kinase Inhibition Profiles

  • TrkA Inhibitors (): Analog 5-(tert-butyl)isoxazol-3-amine (Entry 9) showed 98.6% inhibition at 10 µM and an IC₅₀ of 0.047 µM, outperforming 3-(tert-butyl)isoxazol-5-amine (Entry 8, 37.2% inhibition). Meta-substitution on the isoxazole ring enhances steric complementarity with TrkA’s active site .
  • ATR Kinase Inhibitors: The pyrazine-core compound VX-970/M6620 () highlights the importance of heteroaromatic amines in DDR (DNA Damage Response) targeting.

Q & A

Q. What are the common synthetic routes for 3-(5-Methylthiazol-2-yl)isoxazol-5-amine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of substituted enamines or thiosemicarbazides. For example, similar isoxazol-5-amine derivatives are synthesized via reactions between aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and isoxazol-5-amine precursors under acidic or catalytic conditions . Characterization often employs NMR, mass spectrometry, and X-ray crystallography. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures to confirm molecular geometry .

Q. How can spectroscopic methods distinguish between regioisomers of this compound?

High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) can resolve distinct coupling patterns and chemical shifts for protons in the thiazole and isoxazole rings. For instance, the methyl group in the thiazole moiety (δ ~2.5 ppm) and the amine proton (δ ~5.5 ppm) provide diagnostic signals. IR spectroscopy further confirms functional groups, such as N-H stretching (~3350 cm⁻¹) .

Q. What computational methods predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict properties like dipole moment, polar surface area (e.g., 61.3 Ų), and LogP (partition coefficient). Software like Gaussian or ORCA is used to model hydrogen-bonding capacity and solubility, critical for drug design .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Chiral catalysts, such as spirocyclic phosphoric acids, enable enantioselective reactions. For example, derivatives with electron-withdrawing substituents (e.g., 4-bromophenyl) undergo asymmetric addition to pyrrole carboxylates, yielding products with >80% enantiomeric excess (ee) . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization.

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability, concentration thresholds). Dose-response curves and orthogonal assays (e.g., enzyme inhibition vs. whole-cell testing) clarify mechanisms. Structural analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) can isolate key pharmacophores .

Q. How are structure-activity relationships (SARs) analyzed for isoxazole-thiazole hybrids?

SAR studies involve synthesizing derivatives with systematic substitutions (e.g., varying aryl groups at the 3-position of isoxazole). Biological testing against targets (e.g., kinases, microbial enzymes) identifies critical substituents. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity in some anticancer assays .

Q. What methods stabilize this compound during storage or reaction?

The compound’s enamine-like structure may undergo hydrolysis or oxidation. Stabilization strategies include inert atmosphere storage (argon/glovebox), lyophilization, or derivatization (e.g., Boc protection of the amine). Kinetic studies under varying pH and temperature conditions identify degradation pathways .

Methodological Notes

  • Crystallography : SHELXL remains the gold standard for small-molecule refinement, particularly for resolving disorder in heterocyclic systems .
  • Synthetic Optimization : Continuous flow reactors improve yield and purity for scalable synthesis of intermediates .
  • Data Reproducibility : Cross-validate biological assays using multiple cell lines and independent replicates to mitigate variability .

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